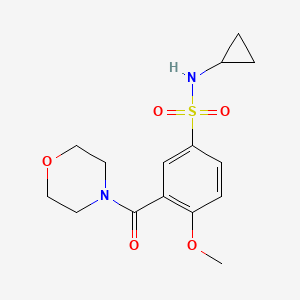
2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol
Overview
Description
2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with phenyl and phenyliminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted oxazoles.
Scientific Research Applications
2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The oxazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription. These interactions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
2-Phenyl-5-(phenyliminomethyl)-1,3-thiazole-4-thiol: Similar structure but with a sulfur atom in the ring.
2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-methyl: Similar structure but with a methyl group instead of a thiol group.
Uniqueness: 2-Phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol is unique due to the presence of both the oxazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-phenyl-5-(phenyliminomethyl)-1,3-oxazole-4-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c20-16-14(11-17-13-9-5-2-6-10-13)19-15(18-16)12-7-3-1-4-8-12/h1-11,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCIGIEEJGVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C=NC3=CC=CC=C3)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3599432.png)

![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3599440.png)

![(E)-2-cyano-3-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]prop-2-enethioamide](/img/structure/B3599462.png)
![Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate](/img/structure/B3599470.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599476.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599482.png)
![N-benzyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B3599502.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B3599527.png)

